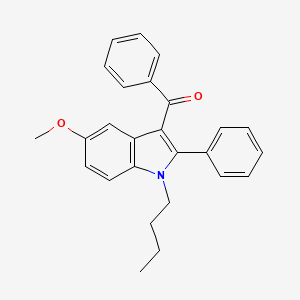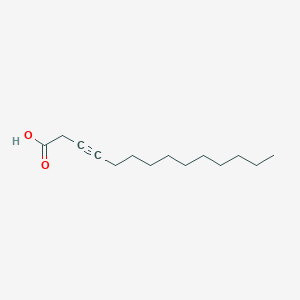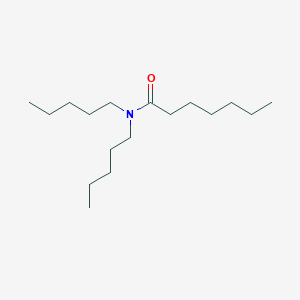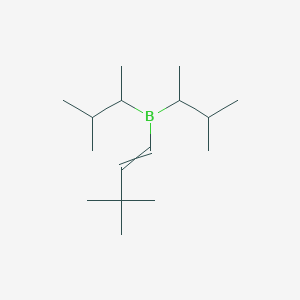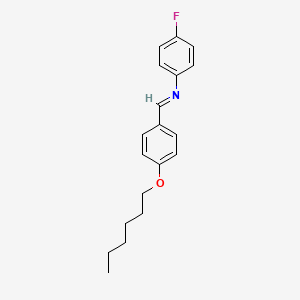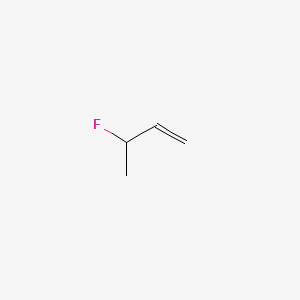
3-Fluoro-1-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-1-butene is an organic compound with the molecular formula C4H7F It is a fluorinated derivative of butene, characterized by the presence of a fluorine atom attached to the third carbon of the butene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Fluoro-1-butene can be synthesized through several methods. One common approach involves the fluorination of crotyl alcohol using (diethylamino)sulfur trifluoride . The reaction typically requires controlled conditions, including low temperatures and low-pressure vacuum fractionation, to ensure the purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale fluorination reactors. These reactors are designed to handle the exothermic nature of fluorination reactions and ensure the safe handling of fluorinating agents. The process may also include purification steps such as distillation and crystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-1-butene undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the fluorine atom with a nucleophile.
Elimination Reactions: These reactions result in the formation of alkenes by the removal of a hydrogen atom and a leaving group.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases like potassium tert-butoxide in aprotic solvents.
Addition Reactions: Halogens (e.g., bromine) and hydrogen halides (e.g., hydrogen chloride) under mild conditions.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols or ethers depending on the nucleophile used.
Elimination Reactions: Formation of butenes with different degrees of unsaturation.
Addition Reactions: Formation of dihalides or halohydrins.
Applications De Recherche Scientifique
3-Fluoro-1-butene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological molecules, particularly in the context of fluorinated drug development.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals, especially those requiring fluorine atoms for enhanced biological activity.
Mécanisme D'action
The mechanism of action of 3-Fluoro-1-butene in chemical reactions involves the interaction of its double bond and fluorine atom with various reagents. The fluorine atom, being highly electronegative, influences the electron density distribution in the molecule, making it more reactive towards nucleophiles and electrophiles. The double bond provides a site for addition reactions, while the fluorine atom can act as a leaving group in substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Fluoro-1-butene: Another fluorinated butene with the fluorine atom attached to the first carbon.
2-Fluoro-1-butene: Fluorine atom attached to the second carbon.
3-Chloro-1-butene: Chlorine atom instead of fluorine attached to the third carbon.
Uniqueness
3-Fluoro-1-butene is unique due to the position of the fluorine atom, which significantly affects its reactivity and chemical properties. Compared to its isomers and analogs, it may exhibit different reactivity patterns in nucleophilic substitution and addition reactions, making it valuable for specific synthetic applications .
Propriétés
Numéro CAS |
53731-19-4 |
|---|---|
Formule moléculaire |
C4H7F |
Poids moléculaire |
74.10 g/mol |
Nom IUPAC |
3-fluorobut-1-ene |
InChI |
InChI=1S/C4H7F/c1-3-4(2)5/h3-4H,1H2,2H3 |
Clé InChI |
QFGLWXVQAHHQEZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


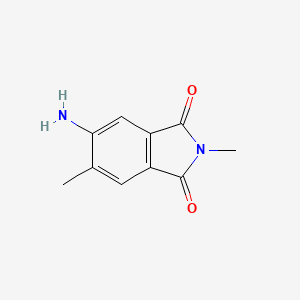
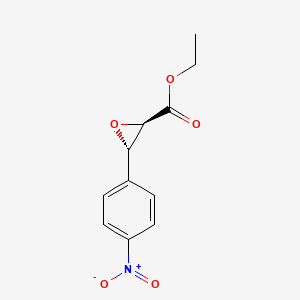

![1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-YL octadecanoate](/img/structure/B14630854.png)
![Benzyl [4-(methanesulfinyl)-3-oxobutyl]carbamate](/img/structure/B14630859.png)
![Chromium(3+) tris[bis(trimethylsilyl)methanide]](/img/structure/B14630862.png)
